Dibenzofuran, hexabromodichloro-
Overview
Description
Dibenzofuran, hexabromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran itself is composed of a benzene ring fused to a furan ring The hexabromodichloro- derivative is characterized by the presence of six bromine atoms and two chlorine atoms attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives typically involves the formation of the dibenzofuran core followed by halogenation. One common method for synthesizing dibenzofuran involves the cyclization of diarylether derivatives . The halogenation process can be achieved using bromine and chlorine under controlled conditions to introduce the desired number of halogen atoms .
Industrial Production Methods
Industrial production of halogenated dibenzofurans often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran, hexabromodichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-quinones.
Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-quinones, while reduction can produce less halogenated dibenzofurans .
Scientific Research Applications
Dibenzofuran, hexabromodichloro- has several scientific research applications:
Environmental Science: It is studied for its persistence and behavior in the environment, particularly in relation to pollution and bioaccumulation.
Materials Chemistry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: Research into its biological activity and potential toxicity is ongoing, with a focus on its effects on various organisms.
Mechanism of Action
The mechanism of action of dibenzofuran, hexabromodichloro- involves its interaction with biological molecules. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. The halogen atoms play a crucial role in its reactivity and interaction with molecular targets . The pathways involved in its action include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Dibenzofurans (PCDFs): These compounds are similar in structure but contain only chlorine atoms.
Polybrominated Dibenzofurans (PBDFs): These compounds contain only bromine atoms.
Polychlorinated Biphenyls (PCBs): Although structurally different, PCBs share similar environmental and biological properties.
Uniqueness
Dibenzofuran, hexabromodichloro- is unique due to the combination of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. This dual halogenation can lead to distinct properties compared to compounds with only one type of halogen .
Properties
IUPAC Name |
1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWLVNSRHZQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147952 | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-36-3 | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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